4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
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Overview
Description
4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both an oxadiazole and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with pyrrolidin-2-one under dehydrating conditions . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the oxadiazole or pyrrolidinone rings.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but with a furazan ring instead of a pyrrolidinone ring.
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Similar oxadiazole ring but with a methanol group instead of a pyrrolidinone ring.
Uniqueness
4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is unique due to the combination of the oxadiazole and pyrrolidinone rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-4-9-10-7(12-4)5-2-6(11)8-3-5/h5H,2-3H2,1H3,(H,8,11) |
InChI Key |
VMNVEQKJLYTSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CC(=O)NC2 |
Origin of Product |
United States |
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